molecular formula C22H25NO4S2 B557500 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butyldisulfanyl)propanoic acid CAS No. 73724-43-3

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butyldisulfanyl)propanoic acid

Cat. No. B557500
CAS RN: 73724-43-3
M. Wt: 431,6 g/mole
InChI Key: ZDUMTHLUTJOUML-IBGZPJMESA-N
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Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butyldisulfanyl)propanoic acid, also known as (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butyldisulfanyl)propanoic acid, is a useful research compound. Its molecular formula is C22H25NO4S2 and its molecular weight is 431,6 g/mole. The purity is usually 95%.
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Scientific Research Applications

Peptide Synthesis

“Fmoc-Cys(StBu)-OH” is commonly used in peptide synthesis . It is a standard amino acid reagent that is utilized in the formation of peptide bonds, which are crucial in the creation of proteins. This makes it a vital tool in biochemistry and molecular biology research .

Development of Epitope-Specific Antibodies

The compound is used in the development of epitope-specific antibodies . These are antibodies that are designed to bind to specific sites (epitopes) on antigens, which can be useful in the development of vaccines and diagnostic tests .

Cell Signaling Studies

“Fmoc-Cys(StBu)-OH” is used in studies related to cell signaling . It can be incorporated into peptides that interact with cellular receptors, allowing researchers to study how cells communicate with each other .

Biomarker Discovery

The compound is used in the discovery of biomarkers for diseases . By incorporating it into peptides and observing how these peptides interact with biological samples, researchers can identify potential biomarkers that indicate the presence of specific diseases .

“Fmoc-Cys(StBu)-OH” is particularly useful when unnatural modifications or introduction of site-specific tags are required . This allows researchers to track the location and behavior of the peptide in biological systems .

Materials Science

Peptides are becoming increasingly important in materials science due to their self-assembling properties . “Fmoc-Cys(StBu)-OH” can be used to synthesize peptides with specific properties, contributing to the development of new materials .

Mechanism of Action

Target of Action

Fmoc-Cys(StBu)-OH, also known as N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-(tert-butylthio)-L-cysteine or ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butyldisulfanyl)propanoic acid, is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that are being synthesized. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .

Mode of Action

The compound operates through a mechanism known as Fmoc-based solid phase synthesis . This process involves the use of a solid support, onto which the peptide chain is built. The Fmoc group serves as a temporary protection for the amino group during the synthesis process . The StBu group protects the thiol group of the cysteine residue . These protecting groups can be removed under specific conditions, allowing the peptide chain to be extended .

Biochemical Pathways

The key biochemical pathway involved in the action of Fmoc-Cys(StBu)-OH is the synthesis of peptides through native chemical ligation (NCL) . This process allows for the convergent synthesis of proteins, revolutionizing the field . The compound’s role in this pathway involves the formation of peptide a-thioesters, which are key intermediates in the process .

Pharmacokinetics

Its utility in peptide synthesis is influenced by its stability under the conditions used for fmoc deprotection .

Result of Action

The result of the action of Fmoc-Cys(StBu)-OH is the successful synthesis of peptide sequences . The compound enables the creation of peptide a-thioesters, which can be directly used in native chemical ligation reactions . This leads to the formation of complex peptides and proteins, which can have various biological activities.

Action Environment

The action of Fmoc-Cys(StBu)-OH is influenced by the environmental conditions of the peptide synthesis process. For instance, the stability of the thioester moiety to repeated piperidine treatments used for Fmoc deprotection is a critical factor . Additionally, the compound’s effectiveness can be influenced by the pH of the environment, with neutral pH being optimal for its use in native chemical ligation .

properties

IUPAC Name

(2R)-3-(tert-butyldisulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4S2/c1-22(2,3)29-28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUMTHLUTJOUML-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)SSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90224036
Record name 3-((1,1-Dimethylethyl)dithio)-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-alanine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butyldisulfanyl)propanoic acid

CAS RN

73724-43-3
Record name 3-[(1,1-Dimethylethyl)dithio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-((1,1-Dimethylethyl)dithio)-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-alanine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073724433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-((1,1-Dimethylethyl)dithio)-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-alanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(1,1-dimethylethyl)dithio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanine
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Q & A

Q1: What is the significance of synthesizing Fmoc-Cys(StBu)-CH2-COOH and its methyl ester?

A1: These compounds, classified as β3-amino acids, are not found naturally but hold significant potential in peptide research. The synthesis of Fmoc-Cys(StBu)-CH2-COOH and its methyl ester, utilizing Fmoc-Cys(StBu)-OH as a starting material, provides valuable building blocks for creating peptides with modified backbones [, ]. These modifications can influence peptide structure, stability, and biological activity, opening avenues for developing novel therapeutics and investigating protein structure-function relationships.

Q2: How is Fmoc-Cys(StBu)-OH utilized in peptide synthesis?

A2: Fmoc-Cys(StBu)-OH serves as a protected form of cysteine, a sulfur-containing amino acid, used in solid-phase peptide synthesis []. The Fmoc group acts as a temporary protecting group for the amino group, while the StBu group protects the reactive thiol (SH) group of cysteine. This strategy enables the controlled and sequential addition of amino acids during peptide chain assembly.

Q3: What is a key advantage of using the StBu protecting group in Fmoc-Cys(StBu)-OH for peptide synthesis?

A3: The StBu group offers a significant advantage in that it can be selectively removed after peptide synthesis without affecting other sensitive protecting groups commonly used in peptide chemistry []. This selectivity is crucial for generating peptides with specific disulfide bond patterns, mimicking the natural structures and functions of many proteins.

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